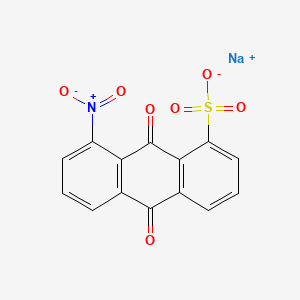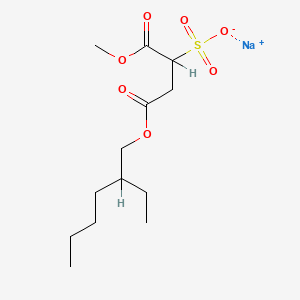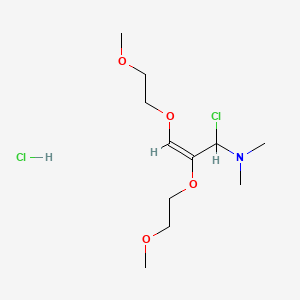
Potassium 2',4'-difluoro-4-hydroxy(1,1'-biphenyl)-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 2’,4’-difluoro-4-hydroxy(1,1’-biphenyl)-3-carboxylate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry This compound is a derivative of biphenyl, which consists of two benzene rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2’,4’-difluoro-4-hydroxy(1,1’-biphenyl)-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluoroaniline and isoamyl nitrite.
Diazotization: The 2,4-difluoroaniline is diazotized using isoamyl nitrite in the presence of copper (I) salts to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with anisole to form the biphenyl derivative.
Hydrolysis and Neutralization: The biphenyl derivative is hydrolyzed and neutralized with potassium hydroxide to yield Potassium 2’,4’-difluoro-4-hydroxy(1,1’-biphenyl)-3-carboxylate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 2’,4’-difluoro-4-hydroxy(1,1’-biphenyl)-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form a biphenyl derivative with reduced functional groups.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced biphenyl derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Applications De Recherche Scientifique
Potassium 2’,4’-difluoro-4-hydroxy(1,1’-biphenyl)-3-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory and analgesic properties, similar to diflunisal.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of Potassium 2’,4’-difluoro-4-hydroxy(1,1’-biphenyl)-3-carboxylate involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Potassium 2’,4’-difluoro-4-hydroxy(1,1’-biphenyl)-3-carboxylate can be compared with other similar compounds:
Diflunisal: A nonsteroidal anti-inflammatory drug (NSAID) with similar structural features and pharmacological properties.
Flurbiprofen: Another NSAID with a biphenyl structure, used for its anti-inflammatory and analgesic effects.
Fenbufen: A biphenyl derivative with antipyretic and anti-inflammatory properties.
Conclusion
Potassium 2’,4’-difluoro-4-hydroxy(1,1’-biphenyl)-3-carboxylate is a versatile compound with significant applications in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool for researchers and industries alike.
Propriétés
Numéro CAS |
85665-84-5 |
|---|---|
Formule moléculaire |
C13H7F2KO3 |
Poids moléculaire |
288.29 g/mol |
Nom IUPAC |
potassium;5-(2,4-difluorophenyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C13H8F2O3.K/c14-8-2-3-9(11(15)6-8)7-1-4-12(16)10(5-7)13(17)18;/h1-6,16H,(H,17,18);/q;+1/p-1 |
Clé InChI |
ZXGOZEORUWWWDB-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)[O-])O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Bis(2-hydroxyethyl)amino]ethanol;phenol](/img/structure/B12686409.png)




![2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide](/img/structure/B12686429.png)








